molecular formula C25H20ClN7O B2616206 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 920370-24-7

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2616206
CAS No.: 920370-24-7
M. Wt: 469.93
InChI Key: YWMWCZCMXYJRGV-UHFFFAOYSA-N
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Description

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone (CAS 923514-80-1) is a chemical compound with the molecular formula C22H20ClN7O and a molecular weight of 433.9 g/mol . This structurally complex molecule features a triazolopyrimidine core, a scaffold known to be of significant interest in medicinal chemistry. Compounds containing the triazolopyrimidine structure have been investigated for their potential as inhibitors of various biological targets, such as phosphodiesterase 2 (PDE2) . The inclusion of a naphthalen-1-yl group is a notable feature, as naphthyl substituents are frequently explored in drug discovery for their ability to contribute to potent biological activity, including in anticancer research . The specific arrangement of the 4-chlorophenyl-triazolopyrimidine and naphthyl groups connected by a piperazine linker suggests this compound may be a valuable chemical tool for researchers in pharmacology and biochemistry. It is suited for use in high-throughput screening assays, target identification studies, and structure-activity relationship (SAR) investigations, particularly for programs focused on kinase or phosphodiesterase targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN7O/c26-18-8-10-19(11-9-18)33-24-22(29-30-33)23(27-16-28-24)31-12-14-32(15-13-31)25(34)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMWCZCMXYJRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula for this compound is C23H18ClN6OC_{23}H_{18}ClN_6O, with a molecular weight of approximately 486.88 g/mol. The presence of the triazole and piperazine moieties suggests potential interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Several studies have reported that triazolo-pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines.
  • Antibacterial and Antifungal Properties : Compounds containing piperazine and triazole rings have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. For example, the triazole ring can be formed through cyclization reactions involving appropriate precursors such as hydrazones or amidrazones. The synthesis pathway often includes:

  • Formation of the triazole ring via cycloaddition.
  • Subsequent functionalization to introduce the piperazine and naphthalene moieties.

Antitumor Activity

A study published in Molecules evaluated a series of triazole derivatives for their cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting strong potential for further development as anticancer drugs .

Antibacterial Activity

Research has demonstrated that derivatives similar to the target compound possess significant antibacterial properties. For instance, a comparative study showed that certain piperazine-based compounds were effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In vitro tests against fungal strains revealed that some synthesized triazolo-pyrimidine derivatives displayed antifungal activity comparable to established antifungal agents . This highlights their potential use in treating fungal infections.

Table: Summary of Biological Activities

Biological ActivityStudy ReferenceResult
Antitumor Significant cytotoxicity against MCF-7 cells
Antibacterial Effective against resistant bacterial strains
Antifungal Comparable activity to established antifungal agents

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have shown efficacy against various cancer cell lines, including those from breast and lung cancers. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and survival .

Antimicrobial Activity

Compounds featuring triazole rings are known for their antimicrobial properties. Research has demonstrated that similar triazolo-pyrimidine derivatives can inhibit bacterial growth and may serve as leads for developing new antibiotics .

Central Nervous System Effects

The piperazine moiety is frequently associated with neuropharmacological activity. Compounds containing piperazine have been explored for their potential as anxiolytics and antidepressants. The combination of piperazine with the triazolo-pyrimidine structure may enhance these effects, warranting further investigation into its psychotropic properties .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of similar triazolo-pyrimidine compounds on MCF7 breast cancer cells. The results indicated that these compounds significantly reduced cell viability through apoptosis induction mechanisms. This suggests that (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone could be explored further as a potential cancer therapeutic agent .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of related compounds against various bacterial strains. The results showed substantial inhibition against Gram-positive bacteria, indicating potential for development as an antibiotic .

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions

Reaction StepReagents/ConditionsProduct/OutcomeCitation
Formation of triazolo-pyrimidineTriethyl orthoformate, acetic anhydrideCyclization to form fused triazolo-pyrimidine core
Piperazine functionalizationChloroacetyl chloride, alkylationIntroduction of naphthalen-1-yl methanone group at piperazine nitrogen
PurificationColumn chromatography (HPLC)Isolation of final compound (≥95% purity)

Substitution Reactions

The 4-chlorophenyl and triazolo-pyrimidine groups are reactive sites for nucleophilic substitution and cross-coupling reactions.

Table 2: Substitution Reactions and Outcomes

ReactantConditionsProduct ModificationBiological Impact (IC50)Citation
Methyl chloroformateReflux, 30 minMethoxycarbonylation at amine groupReduced kinase inhibition
Ethyl cyanoacetateEthanol, 6 hCyanoethylation at triazolo-pyrimidine C-2Enhanced PfPK6 inhibition
Benzoyl chlorideRoom temperature, 2 hBenzoylation at pyrimidine N-7Loss of PfGSK3 activity

Ring-Opening and Rearrangement

The triazolo-pyrimidine core undergoes ring-opening under acidic conditions, forming intermediates for further derivatization . For example:

  • Reaction with HCl : Protonation of the triazole nitrogen leads to ring cleavage, generating a diaminopyrimidine intermediate.

  • Rearrangement with hydrazine : Forms pyrimido[1,6-b] triazine derivatives, confirmed via NMR and mass spectrometry .

Solvent-Dependent Reactivity

Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the pyrimidine C-5 position, while nonpolar solvents favor piperazine-sidechain reactions .

Table 3: Solvent Effects on Reactivity

SolventReaction TypeYield (%)Key Observation
DMFC-5 bromination78Selective functionalization of pyrimidine
ToluenePiperazine acylation92High regioselectivity

Biological Activity Modulation via Structural Modifications

Structural tweaks to the triazolo-pyrimidine or piperazine groups significantly alter kinase inhibition profiles :

  • Methylation of piperazine nitrogen (e.g., compound 9d) : Reduces PfGSK3 activity (IC50 = 398 nM) but retains PfPK6 inhibition .

  • Benzothiophene-to-naphthalene substitution (e.g., compound 18b) : Abolishes PfGSK3 binding while maintaining PfPK6 IC50 (~500 nM) .

Oxidation and Stability

The naphthalen-1-yl methanone group undergoes slow oxidation in the presence of H2O2, forming a ketone oxide detectable via HPLC-MS. No degradation is observed under inert atmospheres.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolo-pyrimidine derivatives with diverse substitutions. Below is a comparative analysis with key analogs:

Compound A : {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7)

  • Structural Differences: 4-Methylphenyl vs. 4-Chlorophenyl on the triazole ring. 4-Trifluoromethylphenyl vs. Naphthalen-1-yl in the methanone group.
  • The trifluoromethyl group introduces strong electron-withdrawing effects, which might enhance binding to hydrophobic pockets but reduce solubility compared to the naphthalene group .

Compound B : Triazolo-pyrimidine derivatives with natural product-based substituents

  • Key Features :
    • Natural compounds (e.g., plant-derived biomolecules) often exhibit lower toxicity profiles but reduced specificity compared to synthetic analogs like the target compound.
    • Studies suggest that synthetic triazolo-pyrimidines show higher potency in inducing ferroptosis (a form of regulated cell death) in cancer cells compared to natural derivatives .

Table 1: Structural and Functional Comparison

Parameter Target Compound Compound A Natural Analogs
Core Structure Triazolo[4,5-d]pyrimidine + piperazine Triazolo[4,5-d]pyrimidine + piperazine Variable (e.g., flavonoids, alkaloids)
Substituent 1 4-Chlorophenyl 4-Methylphenyl Hydroxyl or glycosyl groups
Substituent 2 Naphthalen-1-yl methanone 4-Trifluoromethylphenyl methanone Polycyclic aromatic or terpenoid moieties
Lipophilicity (LogP) Estimated 3.8–4.2 (high) 3.5–3.9 (moderate-high) 1.5–3.0 (low-moderate)
Bioactivity Potential ferroptosis inducer (inferred) Enzyme inhibition (kinases) Antioxidant or antiproliferative effects

Research Findings and Mechanistic Insights

Pharmacological Activity

  • Compound A: Demonstrated efficacy in preclinical models for kinase-driven cancers, with IC₅₀ values in the nanomolar range .
  • Natural Analogs : Exhibit broader but weaker bioactivity, often requiring higher concentrations (IC₅₀ > 10 µM) for similar effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?

  • Methodology : The compound’s triazolopyrimidine core can be synthesized via cyclization reactions. A general approach involves refluxing precursors (e.g., chloranil in xylene) for 25–30 hours to facilitate heterocycle formation . Optimization may include adjusting reaction time, temperature, and stoichiometry of chloranil (1.4 mmol per 1 mmol precursor) to maximize yield. Post-reaction treatment with 5% NaOH ensures separation of organic layers, followed by drying (Na₂SO₄) and recrystallization (methanol) for purification .
  • Key Parameters :

ParameterOptimal ConditionImpact on Yield
Reaction Time25–30 hoursCritical for cyclization
SolventXyleneHigh boiling point aids reflux
Purification MethodRecrystallization (MeOH)Purity >95%

Q. How can structural characterization be rigorously validated for this compound?

  • Methodology : Use a combination of 1H/13C-NMR (300–500 MHz in CDCl₃/DMSO-d₆) to confirm proton environments and carbon frameworks, particularly the triazole-pyrimidine and piperazine moieties . FT-IR identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 356 for analogous compounds) . Elemental analysis validates C/H/N ratios within ±0.3% of theoretical values .

Q. What purification techniques are most effective for removing byproducts in the final synthesis step?

  • Methodology : Recrystallization using methanol or ethanol is preferred for polar impurities . For non-polar byproducts, column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) resolves structurally similar contaminants . Monitor purity via TLC (Rf ~0.85–0.88) and HPLC (C18 column, >98% purity threshold) .

Advanced Research Questions

Q. How to design assays for evaluating its biological activity against kinase targets?

  • Methodology :

  • Target Selection : Prioritize kinases with ATP-binding pockets (e.g., EGFR, VEGFR) due to the triazolopyrimidine scaffold’s ATP-mimetic properties.
  • In Vitro Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) at 10 nM–10 µM concentrations. Include positive controls (e.g., staurosporine) .
  • Cell-Based Validation : Test anti-proliferative effects in cancer lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations using nonlinear regression .

Q. What computational strategies predict binding modes and selectivity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding sites. Focus on hydrogen bonds (e.g., naphthalenyl methanone with Lys/Arg residues) and hydrophobic contacts (4-chlorophenyl group) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How to resolve contradictions in observed vs. predicted bioactivity data?

  • Methodology :

  • Data Triangulation : Cross-validate experimental IC₅₀ values with computational binding energies. Discrepancies may arise from off-target effects or solubility issues.
  • Solubility Testing : Use shake-flask method (PBS/DMSO) to determine logP and adjust assay buffers accordingly .
  • Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .

Q. What protocols assess stability under physiological conditions (pH, temperature)?

  • Methodology :

  • Forced Degradation : Incubate compound in PBS (pH 7.4/2.0/9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) to identify decomposition thresholds .

Q. How to conduct structure-activity relationship (SAR) studies on analogs?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl; vary piperazine linkers) .
  • Bioactivity Correlation : Plot substituent electronic parameters (Hammett σ) against IC₅₀ values to identify pharmacophoric requirements .

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